Optimized Lipophilicity: LogP 0.23 Places the Compound in the Ideal Oral Bioavailability Window, Distinct from Both Parent Scaffolds
The target compound's predicted LogP of 0.23 [1] occupies a critical gap between two closely related structural analogs. 1-Cyclopentyl-1H-tetrazole, which lacks the 5-methanesulfonyl group, has a significantly higher XLogP of 0.7 . Conversely, 5-methanesulfonyl-1-methyl-1H-tetrazole, which replaces the cyclopentyl group with a methyl group, has a LogP of -1.28, which is far more hydrophilic [2]. The target compound's value of 0.23 falls within the optimal LogP range (0-3) for balancing aqueous solubility and passive membrane permeability as defined by Lipinski's Rule of Five [3]. This positions the compound as a privileged scaffold for fragment-based drug discovery or lead optimization campaigns where achieving a specific LogP without introducing additional metabolic liabilities is critical.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.23 |
| Comparator Or Baseline | 1-Cyclopentyl-1H-tetrazole (LogP = 0.7); 5-Methanesulfonyl-1-methyl-1H-tetrazole (LogP = -1.28) |
| Quantified Difference | Target LogP is 0.47 units lower than 1-cyclopentyl-1H-tetrazole and 1.51 units higher than 5-methanesulfonyl-1-methyl-1H-tetrazole. |
| Conditions | Predicted LogP values from chemical databases; experimental measurement conditions not specified in source data. |
Why This Matters
For procurement decisions in medicinal chemistry, a compound with a LogP of 0.23 offers a balanced starting point for further derivatization, avoiding the need to dial back excessive lipophilicity (common with the cyclopentyl-only scaffold) or overcome poor permeability (common with the sulfonyl-methyl scaffold).
- [1] ChemBase. 1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole. LogP: 0.23197211. View Source
- [2] ChemBase. 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole. LogP: -1.278. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
